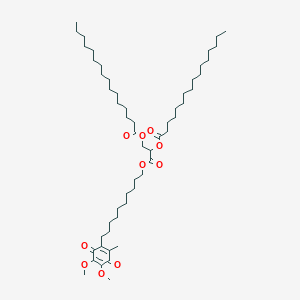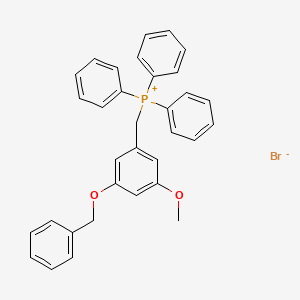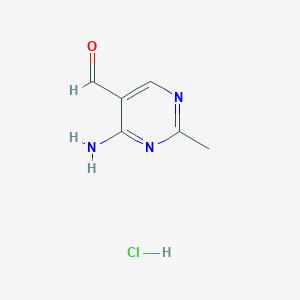
4,4'-Bis(pyridin-4-ylethynyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl is an organic compound that features two pyridine rings connected by ethynyl groups to a biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative of pyridine and a halogenated biphenyl compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis. The choice of reagents and optimization of reaction conditions are crucial for achieving high yields and purity in large-scale production.
化学反応の分析
Types of Reactions
4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane derivatives.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce ethylene or ethane derivatives.
科学的研究の応用
4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s ability to form coordination complexes makes it useful in studying metal-ligand interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
作用機序
The mechanism of action of 4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl involves its ability to form coordination complexes with metal ions. The pyridine rings act as ligands, binding to metal centers and forming stable complexes. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications .
類似化合物との比較
Similar Compounds
1,4-Bis(pyridin-4-ylethynyl)benzene: Similar structure but with a benzene core instead of biphenyl.
2,2’-Bipyridine: A simpler compound with two pyridine rings directly connected.
4,4’-Bipyridine: Another related compound with two pyridine rings connected by a single bond.
Uniqueness
4,4’-Bis(pyridin-4-ylethynyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional rigidity and electronic properties compared to similar compounds.
特性
分子式 |
C26H16N2 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
4-[2-[4-[4-(2-pyridin-4-ylethynyl)phenyl]phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C26H16N2/c1(3-23-13-17-27-18-14-23)21-5-9-25(10-6-21)26-11-7-22(8-12-26)2-4-24-15-19-28-20-16-24/h5-20H |
InChIキー |
LYDZWJOTJXUVRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CC2=CC=NC=C2)C3=CC=C(C=C3)C#CC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B15221950.png)

![8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one](/img/structure/B15221974.png)
![(3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol](/img/structure/B15221978.png)

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B15221988.png)







